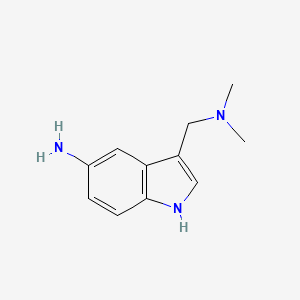

Indole, 5-amino-3-((dimethylamino)methyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Indole, 5-amino-3-((dimethylamino)methyl)-” is a compound with the molecular formula C11H15N3 . It is also known by other names such as 5-Aminogramine and 3-((Dimethylamino)methyl)-1H-indol-5-amine .

Synthesis Analysis

The synthesis of a similar compound, (3-(2-(dimethylamino) ethyl)-1H-indol-5-yl) methanol, has been reported. The synthesis involved the reduction of three carbonyl groups at a time with an inexpensive reagent called vitride .Molecular Structure Analysis

The molecular weight of “Indole, 5-amino-3-((dimethylamino)methyl)-” is 189.26 g/mol . The IUPAC name for this compound is 3-[(dimethylamino)methyl]-1H-indol-5-amine . The InChI and Canonical SMILES for this compound are also available .Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 45 Ų and contains 2 hydrogen bond donors and 2 hydrogen bond acceptors . It has a rotatable bond count of 2 and a complexity of 193 .Applications De Recherche Scientifique

Antiviral Activity

Indole derivatives, including “Indole, 5-amino-3-((dimethylamino)methyl)-”, have shown promising antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as effective antiviral agents .

Anti-inflammatory Properties

Indole derivatives are known to possess anti-inflammatory properties. They can potentially be used in the treatment of various inflammatory diseases .

Anticancer Applications

Indole derivatives have been found to exhibit anticancer properties. They can potentially inhibit the growth of cancer cells and could be used in cancer treatment .

Anti-HIV Activity

Indole derivatives have shown anti-HIV activity. They can potentially inhibit the replication of the HIV virus .

Antioxidant Properties

Indole derivatives are known to possess antioxidant properties. They can potentially neutralize harmful free radicals in the body .

Antimicrobial Activity

Indole derivatives have shown antimicrobial activity. They can potentially inhibit the growth of various harmful microorganisms .

Antitubercular Activity

Indole derivatives have been found to exhibit antitubercular properties. They can potentially inhibit the growth of Mycobacterium tuberculosis .

Antidiabetic Applications

Indole derivatives have shown antidiabetic activity. They can potentially regulate blood glucose levels and could be used in the treatment of diabetes .

Mécanisme D'action

Target of Action

“Indole, 5-amino-3-((dimethylamino)methyl)-” is a derivative of indole, a heterocyclic compound that is found in many important synthetic drug molecules . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets, leading to changes in cellular processes.

Biochemical Pathways

Indole derivatives affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it is likely that this compound has significant effects at the molecular and cellular level.

Orientations Futures

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “Indole, 5-amino-3-((dimethylamino)methyl)-” and similar compounds could have potential applications in the development of new pharmaceuticals.

Propriétés

IUPAC Name |

3-[(dimethylamino)methyl]-1H-indol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-14(2)7-8-6-13-11-4-3-9(12)5-10(8)11/h3-6,13H,7,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCLCCAAPPKYBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=C1C=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30187737 |

Source

|

| Record name | Indole, 5-amino-3-((dimethylamino)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indole, 5-amino-3-((dimethylamino)methyl)- | |

CAS RN |

3414-74-2 |

Source

|

| Record name | Indole, 5-amino-3-((dimethylamino)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003414742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole, 5-amino-3-((dimethylamino)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.